(7-Methoxytetralin-1-yl)piperazine
Description
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine |
InChI |
InChI=1S/C15H22N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h5-6,11,15-16H,2-4,7-10H2,1H3 |
InChI Key |
KXEROXFYRWYIGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2N3CCNCC3)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Modifications and Target Affinity
Piperazine derivatives exhibit significant variability in pharmacological profiles depending on substituents. Key comparisons include:
Piperazine vs. Piperidine Linkers
- Thiazolo[5,4-d]pyrimidine Derivatives: Piperidine-substituted compound 1 (Ki = 594 nM at hA2AAR) showed 10-fold lower affinity than its piperazine analog 3 (Ki = 58 nM), highlighting the superiority of piperazine in adenosine receptor binding . Substitutions on the piperazine ring (e.g., benzyl, phenyl) further modulate activity. Phenylethyl or para-substituted groups (e.g., OCH2CH2OCH3) reduced binding, while ethylamine chains enhanced hA2AAR affinity .
Substitution Patterns on the Piperazine Ring
- Coumarin-Piperazine Derivatives: Compounds with a three-carbon linker between coumarin and piperazine, an acetyl group at C-6, and ortho/meta/para-phenyl substituents exhibited subnanomolar 5-HT1A affinity (e.g., 3d, Ki < 1 nM). Replacing piperazine with morpholine or introducing para-chloro/nitro groups drastically reduced activity .
- Arylpiperazines :
Rigid vs. Flexible Substituents
Metabolic Stability
Piperazine rings are often metabolic hotspots. For example:
- In Chagas disease drug candidates, piperazine deethylation and N-oxide formation were major metabolic pathways. Replacing piperazine with isosteres (e.g., diazepanes) improved metabolic stability .
- The methoxy group in (7-Methoxytetralin-1-yl)piperazine may sterically hinder oxidative metabolism, similar to 2-methoxyphenyl substituents in arylpiperazines .
Selectivity Profiles
- PARP-1 Inhibitors: Piperazine-substituted naphthoquinones showed enhanced PARP-1 selectivity over other isoforms, attributed to optimized hydrogen bonding and steric interactions .
- 5-HT1A vs. 5-HT2A Receptors: Subnanomolar 5-HT1A affinity in coumarin-piperazine derivatives (3d, 5d) correlated with ortho/meta substituents, while para-substituents reduced selectivity .
Data Tables: Key Pharmacological Comparisons
Table 2: Impact of Substituents on Piperazine Activity
| Substituent Type | Example Compounds | Effect on Activity |
|---|---|---|
| Benzyl/Phenyl | Thiazolo[5,4-d]pyrimidine | Moderate to high hA2AAR affinity (Ki = 58–594 nM) |
| Phenylethyl/para-OCH3 | Compound 5 | Reduced binding (Ki > 100 nM) |
| Ethylamine Chains | Compounds 7–8 | Improved hA2AAR affinity (Ki < 50 nM) |
| 2-Methoxyphenyl | Arylpiperazine 18 | Exceptional 5-HT1A selectivity (Ki = 0.6 nM) |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The most widely documented method for synthesizing (7-methoxytetralin-1-yl)piperazine involves reductive amination of 7-methoxy-1-tetralone with piperazine derivatives. This two-step process begins with the condensation of the ketone with a protected piperazine, such as 1-formyl piperazine, in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). The Lewis acid catalyzes imine formation by dehydrating the reaction mixture, as evidenced by the disappearance of ketone absorption in infrared spectra. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol yields the secondary amine, with the methoxytetralin moiety directly bonded to the piperazine nitrogen.
Key advantages of this method include:
Catalytic and Solvent Systems
Titanium(IV) isopropoxide serves dual roles as both a Lewis acid and dehydrating agent, enabling imine formation under mild conditions (60–65°C). Ethanol is the preferred solvent for the reduction step due to its compatibility with NaBH₄, though toluene has been used for intermediate purification via azeotropic distillation. Post-reduction workup involves sequential acid-base extraction:
-
Acidic wash : Removes unreacted starting materials using 1N HCl.
-
Basification : Sodium carbonate liberates the free base, which is extracted into methylene chloride.
Alternative Synthetic Pathways
Nucleophilic Substitution and Alkylation
While less common, alkylation of pre-formed piperazine with halogenated tetralin derivatives offers an alternative route. For example, 7-methoxy-1-chlorotetralin reacts with piperazine in refluxing toluene, though this method suffers from lower yields (≤50%) due to competing elimination reactions. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity, achieving conversions >60% under microwave irradiation.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Economic viability hinges on solvent recovery and catalyst reuse. Xylene and toluene are favored for their high boiling points and azeotropic water removal capabilities. Patent data indicate that Ti(OiPr)₄ can be recovered via filtration of the sodium hydroxide quench precipitate, though yields drop by 8–12% upon reuse.
Impurity Control
The principal impurity, exo-isomers arising from competing reduction pathways, is mitigated by:
-
Low-temperature reduction : Maintaining temperatures below 15°C during NaBH₄ addition.
-
Crystallization : Hexane trituration reduces exo-content to <0.5%.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What emerging therapeutic targets are explored for (7-Methoxytetralin-1-yl)piperazine beyond CNS disorders?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
